Trpc6-pam-C20

TRPC6 TRPC3 TRPC7

TRPC6-PAM-C20 is a selective TRPC6 positive allosteric modulator (PAM), fundamentally distinct from non-selective activators like OAG. It potentiates endogenous DAG-mediated channel activation without direct agonism, and shows no cross-reactivity at TRPC3 or TRPC7. This precision pharmacology eliminates confounding off-target effects, enabling definitive dissection of TRPC6-specific signaling in cardiovascular, renal, and neurological disease models. Validated in human platelet assays for thrombosis research, it also serves as a reliable high-throughput screening control (EC50 2.37 μM).

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B1681601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpc6-pam-C20
SynonymsC20;  C 20;  C-20
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C
InChIInChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3
InChIKeySNICUMZYPOCXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TRPC6-PAM-C20: A Selective Positive Allosteric Modulator for TRPC6 Channel Research and Drug Discovery


TRPC6-PAM-C20 (also known as C20) is a selective positive allosteric modulator (PAM) of the transient receptor potential canonical 6 (TRPC6) channel [1]. It acts as an enhancer of channel activation, sensitizing TRPC6 to its endogenous activator, diacylglycerol (DAG), rather than functioning as a direct agonist [1]. This compound was identified from a high-throughput screen of approximately 17,000 small molecules and is characterized by its ability to selectively potentiate TRPC6-dependent calcium signaling over the closely related TRPC3 and TRPC7 channels [1]. Its chemical structure is 3-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one, with a molecular weight of 363.41 g/mol and a CAS number of 667427-75-0 .

Why Generic Substitution Fails for TRPC6-PAM-C20: Differentiated Selectivity and Mechanism Drive Scientific Outcomes


In-class compounds targeting TRPC6 cannot be simply interchanged with TRPC6-PAM-C20 due to fundamental differences in selectivity, mechanism of action, and off-target effects. Traditional activators like OAG (1-oleoyl-1-acetyl-sn-glycerol) are non-selective, activating TRPC3, TRPC6, and TRPC7, and also stimulate protein kinase C (PKC), confounding experimental interpretation [1]. In contrast, TRPC6-PAM-C20 is a selective positive allosteric modulator that enhances DAG-mediated activation of TRPC6 without directly activating the channel, and it does not activate TRPC3 or TRPC7, thus providing a more precise pharmacological tool for dissecting TRPC6-specific signaling pathways [1].

TRPC6-PAM-C20 Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons with OAG, TRPC3, and TRPC7


TRPC6-PAM-C20 Demonstrates Subfamily Selectivity: Activates TRPC6 but Not TRPC3 or TRPC7

TRPC6-PAM-C20 selectively activates TRPC6 within the TRPC3/6/7 subfamily. In Ca2+ assays, it induced activation solely on TRPC6, with an apparent EC50 of 2.4 μM. In contrast, TRPC3 was slightly inhibited at higher compound concentrations, and TRPC7 activity remained almost unaffected [1]. This contrasts sharply with the non-selective agonist OAG, which activates all three channels [1].

TRPC6 TRPC3 TRPC7 Selectivity Calcium Signaling

TRPC6-PAM-C20 Functions as an Allosteric Enhancer, Not a Direct Activator: Quantified Potentiation of DAG-Induced Responses

Unlike direct agonists such as OAG, TRPC6-PAM-C20 does not activate TRPC6 in the absence of DAG. Instead, it functions as a positive allosteric modulator, sensitizing the channel to low basal concentrations of DAG [1]. In HEK293 cells stably expressing TRPC6, C20 alone induced no increase in [Ca2+]i, but it robustly potentiated Ca2+ influx when combined with OAG [1].

Allosteric Modulator TRPC6 DAG Calcium Influx Pharmacology

TRPC6-PAM-C20 Enhances OAG-Induced Platelet Aggregation and Calcium Influx in Human Platelets

In human platelets, which endogenously express TRPC6, TRPC6-PAM-C20 significantly potentiates OAG-induced Ca2+ influx and enhances OAG-induced platelet aggregation [1]. This potentiation was sensitive to TRPC6 channel blockers, confirming the on-target mechanism [1].

Platelet Aggregation TRPC6 Calcium Influx Thrombosis Ex Vivo

TRPC6-PAM-C20 Exhibits Defined Potency in TRPC6-Expressing HEK293 Cells

In stably TRPC6-expressing HEK293 cells, TRPC6-PAM-C20 induced concentration-dependent increases in intracellular Ca2+ with an EC50 of 2.37 ± 0.25 μM [1]. This value provides a benchmark for comparing batch-to-batch consistency and for selecting appropriate concentrations in downstream assays.

Potency TRPC6 EC50 Calcium Assay Screening

Optimal Research and Industrial Application Scenarios for TRPC6-PAM-C20


Target Validation and Pathway Dissection in TRPC6-Mediated Signaling

TRPC6-PAM-C20 is an ideal tool for dissecting TRPC6-specific contributions in complex signaling networks. Its selectivity over TRPC3 and TRPC7 ensures that observed effects can be confidently attributed to TRPC6 modulation, enabling precise target validation studies in cardiovascular, renal, and neurological disease models [1].

Ex Vivo and In Vitro Studies of Native TRPC6 Function in Primary Human Cells

The allosteric mechanism of TRPC6-PAM-C20, which sensitizes endogenous DAG signaling rather than directly activating the channel, makes it particularly suitable for studying native TRPC6 function in primary cells and tissues where physiological DAG levels are present. Its demonstrated activity in human platelets validates its utility in primary human cell assays [1].

High-Throughput Screening and Assay Development for TRPC6 Modulators

With a well-defined EC50 of 2.37 ± 0.25 μM in TRPC6-expressing HEK293 cells, TRPC6-PAM-C20 serves as a reliable positive control for high-throughput screening campaigns aimed at identifying novel TRPC6 inhibitors or additional PAMs. Its selective profile reduces false positives arising from off-target TRPC3/7 activity [1].

Pharmacological Tool for Studying TRPC6 in Platelet Function and Thrombosis Models

Given its ability to potentiate OAG-induced platelet aggregation in human platelets, TRPC6-PAM-C20 is a valuable tool for investigating the role of TRPC6 in thrombus formation and for evaluating TRPC6 as a potential antithrombotic target. This application is directly supported by the platelet data reported in the primary characterization paper [1].

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